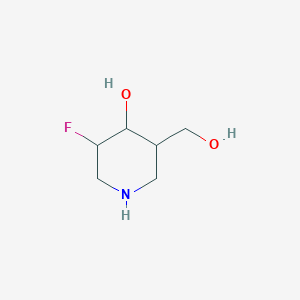
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s effects are mediated through its binding to the receptor, preventing the virus from attaching and entering the host cells.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
3-Fluoro-4-hydroxypiperidine: Similar in structure but lacks the hydroxymethyl group.
5-Hydroxymethylpiperidine: Lacks the fluorine substitution.
4-Hydroxypiperidine: Lacks both the fluorine and hydroxymethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12FNO2 |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
3-fluoro-5-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-2-8-1-4(3-9)6(5)10/h4-6,8-10H,1-3H2 |
InChI-Schlüssel |
DQKZUKLPJVJMSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CN1)F)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


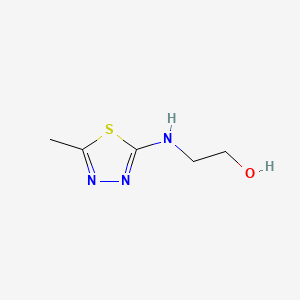

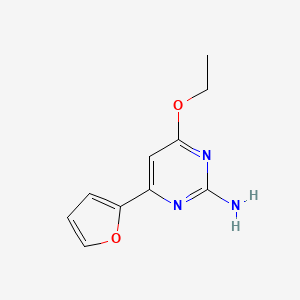

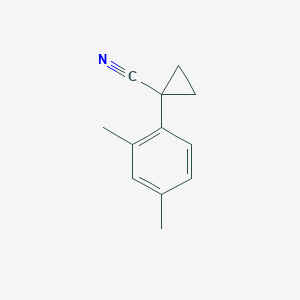
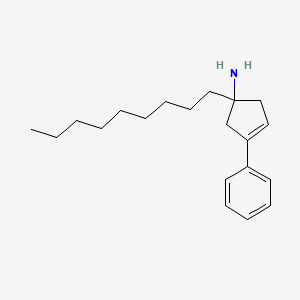
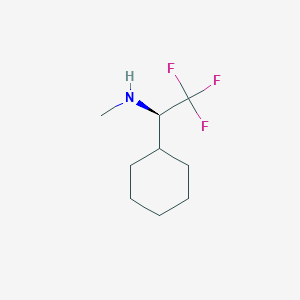
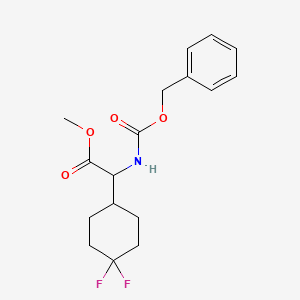
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)



